molecular formula C10H12N4 B1276800 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832740-49-5

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B1276800
M. Wt: 188.23 g/mol
InChI Key: OVXMGVHCYCVRGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine and related compounds involves multiple steps, including cyclization reactions and substitutions. In one study, a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized through a cyclization reaction between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . Another synthesis approach for a related compound involved a 1,3-dipolar cycloaddition reaction to yield N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine . These methods highlight the versatility of triazole synthesis, allowing for the introduction of various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 4-(2,4-dihydroxybenzylideneamino)-5-methyl-2H-1,2,4-triazol-3(4H)-one was determined, revealing a planar molecule with intramolecular and intermolecular interactions, including hydrogen bonding and π-π interactions . These structural features are crucial for the biological activity and interactions of triazole compounds.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions due to their reactive nature. The synthesis processes described involve reactions such as cyclization, S-benzylation, and 1,3-dipolar cycloadditions . These reactions are fundamental in constructing the triazole ring and introducing functional groups that can further modify the compound's chemical properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular geometry, which can affect solubility, melting points, and reactivity . The presence of substituents like benzyl or methyl groups can alter these properties significantly, making each derivative unique in its characteristics.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A metal-free multi-component reaction technique is employed for synthesizing 1,2,3-triazoles like 1-(4-methoxybenzyl)-5-(4-methylphenyl)1H-1,2,3-triazole, showcasing the practicality of producing 1,2,4-triazole derivatives (Vo, 2020).
  • Metal- and Oxidant-Free Synthesis : A green synthesis approach for fully substituted 1H-1,2,4-triazol-3-amines demonstrates environmental friendliness and wide substrate scope, hinting at potential applications in organic and medicinal chemistry (Guo et al., 2021).

Biological and Medicinal Applications

  • Antimicrobial Properties : Certain 1,2,4-triazole derivatives exhibit antimicrobial activities against a range of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Kaneria et al., 2016).
  • Antitumor Activity : Studies have shown that certain 1,2,4-triazole derivatives possess antitumor activities, suggesting their relevance in cancer research and therapy development (Ye Jiao et al., 2015).

Material Science and Chemistry

  • Photophysical Properties : The fluorescence and aggregation-induced emission properties of some 1H-1,2,4-triazol-3-amines are explored, indicating their potential applications in optical materials and chemical research (Guo et al., 2021).
  • Catalysis in Polymerization : Amine-bis(phenolate) zirconium complexes, which can be related to 1,2,4-triazole chemistry, are used as catalysts in polymerization processes, showing how structural parameters affect reactivity in material science (Tshuva et al., 2001).

Future Directions

The study of triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new triazole derivatives and studying their biological activities .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMGVHCYCVRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427104
Record name 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427104
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

CAS RN

832740-49-5
Record name 1-[(2-Methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine
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